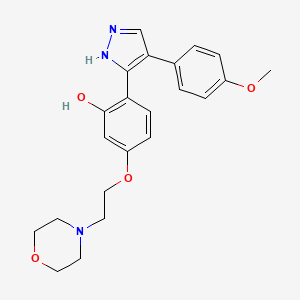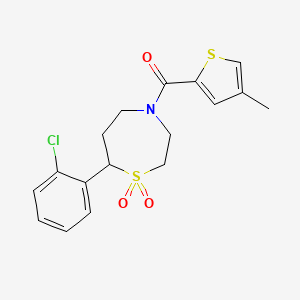![molecular formula C11H13N2NaO3 B2619913 4-{[(4-Aminophenyl)carbonyl]amino}butanoate CAS No. 1435804-65-1](/img/structure/B2619913.png)
4-{[(4-Aminophenyl)carbonyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Aminophenyl)carbonyl]amino}butanoate, also known as N-(4-aminobenzoyl)-L-glutamic acid or L-4-ABA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of L-glutamic acid and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of L-4-ABA is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in the biosynthesis of folic acid. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the biosynthesis of folic acid, L-4-ABA may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, L-4-ABA has also been shown to have other biochemical and physiological effects. Studies have suggested that L-4-ABA may have anti-inflammatory properties and may be effective in the treatment of inflammatory bowel disease. L-4-ABA has also been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using L-4-ABA in lab experiments is its low toxicity. Studies have shown that L-4-ABA is well-tolerated by cells and animals, making it a safe candidate for further research. However, one limitation of using L-4-ABA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving L-4-ABA. One potential direction is the development of L-4-ABA as a cancer therapy. Further studies are needed to determine the optimal dosing and administration of L-4-ABA in combination with chemotherapy drugs. Another potential direction is the development of L-4-ABA as a treatment for inflammatory bowel disease. Studies are needed to determine the efficacy of L-4-ABA in animal models of the disease. Additionally, further studies are needed to fully understand the mechanism of action of L-4-ABA and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of L-4-ABA can be achieved through various methods, including the use of protected L-glutamic acid as a starting material. One common method involves the protection of the carboxylic acid group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The amino group is then protected with a 4-nitrophenyl group. The Boc group is then removed, and the resulting intermediate is coupled with 4-aminobenzoic acid. The nitrophenyl group is then removed, resulting in the synthesis of L-4-ABA.
Aplicaciones Científicas De Investigación
L-4-ABA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of L-4-ABA is in the field of cancer research. Studies have shown that L-4-ABA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. L-4-ABA has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
4-[(4-aminobenzoyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJHRHMHODQNX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N2O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Aminophenyl)carbonyl]amino}butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2619835.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2619838.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2619845.png)
![N-[(2-Ethoxypyridin-3-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2619847.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619848.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619850.png)
![2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2619851.png)